molecular formula C13H11N3 B13986987 2-Phenylpyrazolo[1,5-a]pyridin-3-amine CAS No. 122643-82-7

2-Phenylpyrazolo[1,5-a]pyridin-3-amine

Cat. No.: B13986987
CAS No.: 122643-82-7
M. Wt: 209.25 g/mol
InChI Key: ZCKNCOJDTMLMFC-UHFFFAOYSA-N
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Description

2-Phenylpyrazolo[1,5-a]pyridin-3-amine is an organic compound belonging to the class of phenylpyrazoles. These compounds are characterized by a pyrazole ring fused to a pyridine ring, with a phenyl group attached to the pyrazole ring.

Preparation Methods

The synthesis of 2-Phenylpyrazolo[1,5-a]pyridin-3-amine typically involves the condensation of aminopyrazole with a suitable aldehyde or ketone, followed by cyclization. One common method involves the use of dimethylamino leaving groups to control regioselectivity, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type) . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-Phenylpyrazolo[1,5-a]pyridin-3-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dimethyl sulfoxide, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted derivatives of the original compound.

Mechanism of Action

The mechanism of action of 2-Phenylpyrazolo[1,5-a]pyridin-3-amine involves its role as an inhibitor of ERK1 and ERK2, which are part of the mitogen-activated protein kinase (MAPK) pathway. By inhibiting these kinases, the compound can modulate various cellular processes, including cell proliferation, differentiation, and survival . This inhibition occurs through ATP-competitive binding, preventing the phosphorylation and activation of downstream targets .

Comparison with Similar Compounds

2-Phenylpyrazolo[1,5-a]pyridin-3-amine can be compared to other phenylpyrazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and its potent inhibitory effects on ERK1 and ERK2, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

122643-82-7

Molecular Formula

C13H11N3

Molecular Weight

209.25 g/mol

IUPAC Name

2-phenylpyrazolo[1,5-a]pyridin-3-amine

InChI

InChI=1S/C13H11N3/c14-12-11-8-4-5-9-16(11)15-13(12)10-6-2-1-3-7-10/h1-9H,14H2

InChI Key

ZCKNCOJDTMLMFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C=CC=CC3=C2N

Origin of Product

United States

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